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A preclinical study has demonstrated that the selective P2X7 receptor antagonist, JNJ-
47965567, when used in combination with the established anti-epileptic drug carbamazepine,

significantly enhances anticonvulsant effects in a mouse model of generalized tonic-clonic

seizures. This finding suggests a potential new therapeutic strategy for treatment-resistant

epilepsy, a condition affecting approximately 30% of epilepsy patients.

The research, conducted by Fischer and colleagues, investigated the efficacy of JNJ-47965567
both as a monotherapy and as an adjunctive treatment in the maximal electroshock seizure

(MES) threshold test in mice. While JNJ-47965567 alone did not demonstrate significant

anticonvulsant effects in this acute seizure model, its co-administration with carbamazepine led

to a notable increase in the seizure threshold compared to carbamazepine alone.

Synergistic Anticonvulsant Activity
The study's key findings highlight the potential of JNJ-47965567 to potentiate the effects of

conventional anti-epileptic drugs. The following table summarizes the quantitative data from the

maximal electroshock seizure (MES) threshold test:
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Treatment Group Seizure Threshold (mA)
Statistical Significance (vs.
Vehicle)

Vehicle 7.8 ± 0.3 -

JNJ-47965567 (30 mg/kg, i.p.) 8.1 ± 0.4 Not Significant

Carbamazepine (10 mg/kg,

i.p.)
10.2 ± 0.5 p < 0.01

JNJ-47965567 (30 mg/kg) +

Carbamazepine (10 mg/kg)
12.5 ± 0.6 p < 0.001

Data extracted from Fischer W, et al. (2016) PLoS ONE 11(6): e0156468.

These results indicate that the combination of JNJ-47965567 and carbamazepine produces a

significantly greater anticonvulsant effect than either treatment alone, suggesting a synergistic

or additive interaction.

Mechanism of Action and Signaling Pathway
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion

channel.[1][2][3] The P2X7 receptor is implicated in neuroinflammatory processes, and its

activation by high levels of extracellular ATP, often released during seizures, is thought to

contribute to neuronal hyperexcitability. By blocking this receptor, JNJ-47965567 may mitigate

the pro-convulsant effects of neuroinflammation.

Carbamazepine, a widely used anti-epileptic drug, primarily works by blocking voltage-gated

sodium channels, which reduces the excitability of neurons and prevents the spread of seizure

activity.[4] The synergistic effect observed with the combination therapy may stem from the

complementary mechanisms of action: carbamazepine directly dampens neuronal firing, while

JNJ-47965567 addresses the underlying neuroinflammatory component that can exacerbate

seizures.

The following diagram illustrates the proposed signaling pathway and the points of intervention

for each therapeutic agent:
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Fig. 1: Proposed mechanism of action for the combination therapy.

Experimental Protocols
The anticonvulsant effects of JNJ-47965567 in combination with carbamazepine were

evaluated using the maximal electroshock seizure (MES) threshold test in male albino mice.

Maximal Electroshock Seizure (MES) Threshold Test:

Animal Model: Adult male albino mice were used for the study.

Drug Administration: JNJ-47965567 was administered intraperitoneally (i.p.) at a dose of 30

mg/kg. Carbamazepine was administered i.p. at a dose of 10 mg/kg. For the combination

group, both drugs were administered at the same doses. A vehicle control group was also

included.

Seizure Induction: A constant alternating electrical current (60 Hz) was delivered for 0.2

seconds via corneal electrodes. The intensity of the current was varied to determine the

threshold at which tonic hindlimb extension occurred.

Endpoint: The primary endpoint was the seizure threshold, defined as the current intensity (in

mA) required to induce a tonic hindlimb extension seizure in 50% of the animals (ED50). An

increase in the seizure threshold indicates an anticonvulsant effect.
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The following diagram outlines the experimental workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15586329?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Critical-Evaluation-of-P2X7-Receptor-Antagonists-in-Fischer-Franke/a5958716087368f767162250ff58dcce59c68adb
https://www.semanticscholar.org/paper/Critical-Evaluation-of-P2X7-Receptor-Antagonists-in-Fischer-Franke/a5958716087368f767162250ff58dcce59c68adb
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3792000/
https://www.medchemexpress.com/jnj-47965567.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6224414/
https://www.benchchem.com/product/b15586329#jnj-47965567-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b15586329#jnj-47965567-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b15586329#jnj-47965567-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/product/b15586329#jnj-47965567-in-combination-with-other-therapeutic-agents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

